molecular formula C8H6ClN3 B2814887 7-Chloroquinoxalin-2-amine CAS No. 2427-70-5

7-Chloroquinoxalin-2-amine

Cat. No. B2814887
CAS RN: 2427-70-5
M. Wt: 179.61
InChI Key: YQUJKPWSJHLFEU-UHFFFAOYSA-N
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Description

7-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is used for laboratory research purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including this compound, has been reported in the literature . For example, one method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd (OAc)2, NaOAc, and KOtBu in DMSO .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . The compound has a chlorine atom at the 7th position and an amine group at the 2nd position .


Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions. For instance, a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones was developed by using CHCl3 as a chlorine source, thus affording various 3-chloroquinoxalin-2 (1H)-ones .

Mechanism of Action

While the specific mechanism of action for 7-Chloroquinoxalin-2-amine is not mentioned in the retrieved papers, quinoxaline derivatives have been studied for their biological activities. For example, a series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors .

Safety and Hazards

The safety data sheet for 7-Chloroquinoxalin-2-amine indicates that it is classified as a warning signal word. It has hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for 7-Chloroquinoxalin-2-amine and other quinoxaline derivatives include further exploration of their biological activities and potential applications in drug discovery . For instance, a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones was developed, which could pave the way for new chlorination strategies .

properties

IUPAC Name

7-chloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUJKPWSJHLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At T=120° C., 30.0 g (60.0 mmol) of 2,7-dichloroquinoxaline are stirred in 400 ml of NH3/MeOH (w=22%) for 16 hours. The mixture is then evaporated to dryness under reduced pressure, and the residue is taken up in 250 ml of dichloromethane and 250 ml of water. After phase separation, the organic phase is then washed with 250 ml of water and dried over sodium sulphate, and the solvent is removed under membrane pump vacuum. The residue obtained is purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1:5; silica gel: 200-300 mesh), which gives 10.5 g of 7-chloroquinoxalin-2-ylamine (yield 98%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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